In-Depth Technical Guide: Synthesis, Properties, and Applications of 7-(Trifluoromethyl)isoquinolin-4-ol
Executive Summary 7-(Trifluoromethyl)isoquinolin-4-ol (CAS: 2566172-43-6) is a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science[1]. The strategic placement of a tri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-(Trifluoromethyl)isoquinolin-4-ol (CAS: 2566172-43-6) is a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science[1]. The strategic placement of a trifluoromethyl (-CF3) group at the 7-position and a hydroxyl (-OH) group at the 4-position creates a unique physicochemical profile. This whitepaper provides a comprehensive overview of its structural rationale, quantitative properties, and a self-validating synthetic methodology designed for high-purity yields.
Physicochemical Profiling
Understanding the exact quantitative parameters of this compound is critical for calculating reaction stoichiometry and predicting chromatographic behavior during purification.
Property
Value / Description
Chemical Name
7-(Trifluoromethyl)isoquinolin-4-ol
CAS Number
2566172-43-6
Molecular Formula
C10H6F3NO
Molecular Weight
213.16 g/mol
Core Scaffold
Isoquinoline
Key Substituents
7-CF3, 4-OH
Mechanistic Rationale for Core Substitutions
The molecular architecture of 7-(Trifluoromethyl)isoquinolin-4-ol is engineered for specific pharmacokinetic and pharmacodynamic outcomes:
The 7-Trifluoromethyl Motif : The -CF3 group is a privileged motif in medicinal chemistry[2]. Positioned at C7, it exerts a strong electron-withdrawing effect across the isoquinoline
-system. This lowers the pKa of the basic nitrogen (N2), which can enhance membrane permeability and oral bioavailability. Furthermore, the robust C-F bonds shield the aromatic ring from oxidative metabolism (e.g., by CYP450 enzymes), thereby increasing the compound's metabolic half-life.
The 4-Hydroxyl Motif : The 4-OH group serves a dual purpose. Biologically, it acts as a potent hydrogen-bond donor and acceptor, frequently utilized to anchor molecules within the ATP-binding hinge region of kinases. Synthetically, it provides a versatile nucleophilic handle for downstream functionalization, such as the generation of aryl ethers via Mitsunobu reactions or cross-coupling protocols[3].
Synthetic Methodology: The Transition-Metal Approach
Historically, accessing isoquinolin-4-ols has been challenging, often relying on the isomerization of isoquinoline N-oxides or multi-step protecting-group strategies[4]. To overcome these limitations, we detail a highly efficient, self-validating Palladium-catalyzed intramolecular cyclization route.
Causality in Experimental Design
The core challenge in synthesizing isoquinolin-4-ols via metal-catalyzed cyclization of
-(2-iodobenzylamino)acetaldehydes is the competing -hydride elimination pathway, which typically yields the undesired isoquinolone (lactam) byproduct.
The Solution : The addition of Triethylamine (Et3N) is not merely for acid scavenging; it plays a critical mechanistic role. Et3N coordinates to the Palladium center, sterically and electronically hindering the cisoid conformation required for -hydride elimination. This routes the reactive intermediate exclusively toward the desired 4-ol product.
Step-by-Step Protocol
Step 1: Reductive Amination (Precursor Assembly)
Reaction : Dissolve 2-iodo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM).
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.
Causality : NaBH(OAc)3 is chosen over NaBH4 to prevent the premature reduction of the aldehyde before imine formation is complete.
IPC (In-Process Control) : Monitor via LC-MS. The reaction is complete when the aldehyde mass is fully consumed, yielding the N-(2,2-dimethoxyethyl)-2-iodo-5-(trifluoromethyl)benzylamine intermediate.
Setup : In a rigorously degassed Schlenk flask, combine the intermediate from Step 1 (1.0 eq), Pd2(dba)3 (0.05 eq), PPh3 (0.1 eq), and Et3N (6.0 eq) in anhydrous toluene.
Execution : Heat the mixture to 120 °C for 24–48 hours under an inert argon atmosphere.
Causality : The high temperature is required for the oxidative addition of Pd(0) into the deactivated C-I bond (due to the meta-CF3 group). Et3N acts as the crucial ligand to block
-hydride elimination.
Step 3: Acidic Aromatization and Isolation
Deprotection : Cool the mixture to room temperature and add 6M HCl to hydrolyze the dimethyl acetal. Heat gently to 60 °C to drive the aromatization.
Validation : Basify the aqueous layer and extract with ethyl acetate. The self-validating check here is the 1H NMR spectrum of the crude product: the absence of a lactam N-H signal (~10-11 ppm) and the presence of the aromatic C3-H proton confirm the successful routing to the 4-ol rather than the isoquinolone.
Purification : Recrystallize from ethanol/water to yield pure 7-(Trifluoromethyl)isoquinolin-4-ol[5].
Visualizing the Synthetic Pathway
Synthetic workflow for 7-(Trifluoromethyl)isoquinolin-4-ol via Pd(0)-catalyzed cyclization.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be met:
LC-MS : A single major peak with an
of 214.16 in positive electrospray ionization (ESI+) mode.
19F NMR : A distinct singlet around -62.0 ppm (referenced to CFCl3), confirming the intact trifluoromethyl group.
1H NMR : Characteristic downfield shifts for the isoquinoline protons, specifically the C1-H and C3-H, which resonate strongly due to the adjacent nitrogen and the electron-withdrawing CF3 group.
References
Title : Protecting-Group-Free Synthesis of 1-Phenylisoquinolin-4-ols: Thermal Cyclization of Methyl 2-[(Diphenylmethylidene)amino]acetates
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Trifluoromethylated Isoquinoline Scaffolds in Medicinal Chemistry: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds represents a cornerstone of modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds represents a cornerstone of modern drug design. The isoquinoline core provides a privileged platform for target engagement, while the highly electronegative –CF₃ group enhances metabolic stability, lipophilicity, and binding affinity[1]. This technical guide provides an in-depth analysis of trifluoromethylated isoquinolines, detailing the causality behind modern synthetic methodologies, exploring their biological performance, and providing self-validating experimental protocols for their construction.
Rationale: The Trifluoromethyl Advantage in Isoquinoline Scaffolds
The premature metabolic decomposition of drug candidates frequently halts their progression through clinical pipelines. The introduction of a –CF₃ group mitigates this by blocking cytochrome P450-mediated oxidative metabolism at vulnerable aryl sites[2].
When applied to the isoquinoline scaffold, the –CF₃ group exerts profound physicochemical effects:
Enhanced Lipophilicity (LogP): The fluorine atoms increase the overall lipophilicity of the molecule, improving its ability to cross lipid bilayers, including the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targets[3].
Electronic Modulation: The strong electron-withdrawing nature of the –CF₃ group lowers the pKa of adjacent basic nitrogens. This modulation can optimize the molecule's ionization state at physiological pH, improving oral bioavailability and altering receptor binding kinetics[1].
Conformational Rigidity: The steric bulk of the –CF₃ group (roughly equivalent to an isopropyl group) can lock the molecule into a bioactive conformation, increasing target selectivity and reducing off-target toxicity.
Strategic Synthetic Methodologies
The position of the trifluoromethyl group on the isoquinoline core dictates the synthetic approach. Modern methodologies have evolved from harsh, multi-step classical sequences to elegant, highly regioselective one-pot procedures[1].
A breakthrough in the synthesis of 1-trifluoromethylated isoquinolines involves the radical trifluoromethylation of isonitrile derivatives (such as
-aryl--isocyano-acrylates or -benzylated tosylmethyl isocyanides)[4].
Causality of the Design: This strategy leverages the unique reactivity of the isonitrile carbon. Togni's reagent is utilized as a mild, commercially available source of electrophilic –CF₃ radicals. Upon initiation (e.g., via Bu₄NI or photoredox catalysis), the –CF₃ radical attacks the isonitrile, generating a highly reactive imidoyl radical. This intermediate undergoes a rapid intramolecular 6-endo-trig cyclization with the pendant aryl ring. A final oxidative step restores aromaticity, yielding the functionalized isoquinoline.
Caption: Radical cascade workflow for synthesizing 1-trifluoromethylated isoquinolines via isocyanide insertion.
Benzylphosphonium Salt Precursors for 3-Trifluoromethylation
For 3-trifluoromethylated derivatives, a highly efficient route utilizes N-protected benzylphosphonium salts treated with a strong organic base and a subsequent oxidant[5].
Causality of the Design: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base because its non-nucleophilic nature prevents unwanted side reactions while efficiently deprotonating the phosphonium salt to form a reactive ylide. The initial cyclization yields a dihydroisoquinoline intermediate. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is then introduced as a stoichiometric oxidant to abstract hydrogen, driving the thermodynamic formation of the fully conjugated, aromatic isoquinoline system[1][5].
Transition-Metal Catalyzed Direct Functionalization
Direct functionalization of pre-formed isoquinolines is achieved via copper-catalyzed trifluoromethylation of aromatic iodides using TMSCF₃ (Ruppert-Prakash reagent)[6]. The addition of Lewis acids like trimethoxyborane anchors the in situ generated trifluoromethyl anion, suppressing its rapid decomposition and allowing for smooth cross-coupling[6].
Table 1: Comparative Synthesis of Trifluoromethylated Isoquinolines
Trifluoromethylated isoquinolines have demonstrated significant potential as selective enzyme inhibitors and potent anticancer agents[1].
Anticancer Efficacy and Kinase Inhibition
Isoquinoline alkaloids are known to interfere with multiple signaling pathways crucial for cell survival, including the PI3K/AKT and MAPK pathways. Molecular docking and in vitro studies suggest that specific trifluoromethylated derivatives exert their cytotoxic effects by acting as ATP-competitive inhibitors of PI3K[3]. By blocking PI3K, these compounds prevent the generation of PIP3, thereby halting the downstream phosphorylation of AKT and mTOR, ultimately inducing apoptosis in malignant cells[3].
Furthermore, specific derivatives such as 6-(trifluoromethyl)isoquinoline-1,3-diones have been identified as highly selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2), a critical enzyme in DNA repair. Inhibiting TDP2 synergizes with Topoisomerase II-targeting anticancer drugs, preventing cancer cells from repairing DNA double-strand breaks[7].
Caption: Mechanism of action: CF3-isoquinolines inducing apoptosis via PI3K/AKT signaling pathway inhibition.
Validated Experimental Protocols
Protocol A: Synthesis of 1-Trifluoromethylisoquinolines via Radical Cascade[4]
Objective: Construct the 1-CF₃ isoquinoline core from
-aryl--isocyano-acrylates.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the
Reaction: Evacuate and backfill the tube with Argon three times. Inject anhydrous 1,4-dioxane (1.0 mL).
Heating: Stir the mixture at 80 °C for 3 hours. Causality: The elevated temperature assists in the thermal decomposition of the hypervalent iodine reagent, ensuring a steady propagation of the –CF₃ radical chain.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 1-trifluoromethylated isoquinoline.
Self-Validation & Troubleshooting: Monitor the reaction via TLC or ¹⁹F NMR. The disappearance of the Togni reagent peak (~ -40 ppm) and the appearance of the product –CF₃ peak (~ -60 to -65 ppm) confirms conversion. If yields are low, ensure strict anhydrous conditions, as moisture quenches the radical intermediates.
Protocol B: Synthesis of 3-(Trifluoromethyl)isoquinoline via Phosphonium Salts[1][6]
Objective: Synthesize 3-CF₃ isoquinolines using an ylide-mediated cyclization.
Ylide Formation & Cyclization: To a solution of N-protected benzylphosphonium salt (1.0 eq) in anhydrous THF (0.1 M), add DBU (2.0 eq) dropwise at room temperature. Stir under reflux for 4 hours.
Solvent Removal: Cool to room temperature and remove the THF under reduced pressure.
Oxidative Aromatization: Redissolve the crude dihydroisoquinoline intermediate in dichloromethane (DCM). Add DDQ (1.2 eq) portion-wise. Stir at room temperature for 2 hours. Causality: DDQ acts as a hydrogen acceptor, driving the rearomatization of the ring system.
Workup: Filter the reaction mixture through a short pad of Celite to remove the precipitated DDQ-H₂ byproduct. Wash the filtrate with 1M NaOH to remove residual phenolic impurities.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Self-Validation & Troubleshooting: The intermediate dihydroisoquinoline will lack the characteristic downfield aromatic proton signals in ¹H NMR (δ 8.5-9.5 ppm). Successful DDQ oxidation is validated by the emergence of these highly deshielded aromatic protons corresponding to the fully conjugated isoquinoline core.
Conclusion & Future Perspectives
The trifluoromethylated isoquinoline scaffold is a highly versatile and privileged structure in medicinal chemistry. By leveraging modern synthetic techniques—ranging from radical cascades to ylide cyclizations—chemists can access these complex architectures with high regioselectivity and yield. As research progresses, the fine-tuning of these scaffolds will continue to yield potent candidates for oncology, neurology, and infectious disease indications.
References
Fujisaka, A., et al. "SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE." Heterocycles, Vol. 104, No. 3, 2022. 5
BenchChem. "A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides, 2025. 1
Studer, A., et al. "A simple and efficient approach to biologically important 1-trifluoromethylated isoquinolines." Organic & Biomolecular Chemistry, 2014, 12, 9895.
Servier Research Institute. "Efficient copper-catalyzed trifluoromethylation of aromatic iodides." ACS Journals Placeholder, mtak.hu. 6
Xia, X., et al. "1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach." Organic Letters, 2017. 4
Marchand, C., et al. "Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)." Journal of Medicinal Chemistry / NIH. 7
An In-Depth Technical Guide to the Physical Properties of 7-(Trifluoromethyl)isoquinolin-4-ol
For distribution to: Researchers, scientists, and drug development professionals. Foreword: The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern drug discovery. The isoquinoline s...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern drug discovery. The isoquinoline scaffold, in particular, is a privileged structure found in numerous biologically active molecules. Its derivatization with a trifluoromethyl group—a bioisostere for chlorine with unique electronic properties—often enhances metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a specific, yet under-characterized member of this class: 7-(Trifluoromethyl)isoquinolin-4-ol. Due to a scarcity of published experimental data for this exact molecule, this document serves as both a repository of information on closely related analogues and a predictive guide. We will combine established physicochemical principles with computational predictions to build a robust profile of this compound, providing researchers with the foundational knowledge required for its synthesis, purification, and application in drug development programs.
Molecular and Physicochemical Profile
The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from formulation and storage to its pharmacokinetic and pharmacodynamic profile. For 7-(Trifluoromethyl)isoquinolin-4-ol, we must currently rely on a combination of data from analogous structures and in silico predictions to build a comprehensive picture.
The molecular structure combines three key features that dictate its physical properties:
A planar, aromatic isoquinoline core: This bicyclic system is capable of π-π stacking and contributes to the molecule's rigidity.
A C-7 trifluoromethyl (-CF₃) group: This potent electron-withdrawing group significantly impacts the electron density of the aromatic system, influencing acidity, basicity, and intermolecular interactions. It also substantially increases lipophilicity.[1]
A C-4 hydroxyl (-OH) group: This group can act as both a hydrogen bond donor and acceptor, and its phenolic nature confers acidic properties. It can also exist in tautomeric equilibrium with its keto form, 7-(trifluoromethyl)isoquinolin-4(1H)-one.
Below is a summary of the core physicochemical properties, comparing the parent compound (4-Isoquinolinol), a key structural isomer (7-(Trifluoromethyl)-4-quinolinol), and computationally predicted values for our target compound.
The melting point of a solid is a reflection of the strength of its crystal lattice energy. For 7-(Trifluoromethyl)isoquinolin-4-ol, we can predict a relatively high melting point. The planar isoquinoline core allows for efficient crystal packing through π-π stacking interactions. Furthermore, the presence of the hydroxyl group facilitates strong intermolecular hydrogen bonding. The related compound, 7-(Trifluoromethyl)quinoline-4-thiol, which can also form hydrogen bonds, has a melting point of 222-225 °C.[6] It is therefore reasonable to estimate that the melting point of 7-(Trifluoromethyl)isoquinolin-4-ol will be in a similar or slightly higher range, likely exceeding 200 °C, due to the stronger hydrogen bonding capacity of the -OH group compared to the -SH group.
The boiling point is expected to be significantly high, characteristic of a polycyclic aromatic compound with hydrogen bonding capabilities. Direct determination is often impractical as compounds of this nature may decompose at the high temperatures required for boiling at atmospheric pressure.
Solubility and Lipophilicity (logP)
Solubility is a critical parameter for drug delivery and absorption. The molecule possesses both a large, hydrophobic aromatic system (contributing to poor aqueous solubility) and a polar hydroxyl group (enhancing aqueous solubility). The powerful electron-withdrawing nature and the size of the -CF₃ group significantly increase the molecule's lipophilicity (fat-solubility) compared to the parent 4-isoquinolinol, which has a logP of 1.7.[2] Computational models predict a logP for 7-(Trifluoromethyl)isoquinolin-4-ol in the range of 2.3 to 2.8, indicating moderate lipophilicity.
This balance suggests the compound will be sparingly soluble in water but will readily dissolve in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.[7] The solubility will also be highly dependent on pH due to the presence of acidic and basic centers.
Acidity and Basicity (pKa)
The molecule is amphoteric, containing both an acidic phenolic hydroxyl group and a basic isoquinoline nitrogen atom.
Acidic pKa: The hydroxyl group at the C-4 position is phenolic. The parent compound, phenol, has a pKa of approximately 10. The electron-withdrawing -CF₃ group at the C-7 position will decrease the electron density across the aromatic system, stabilizing the corresponding phenoxide anion and thus making the hydroxyl group more acidic (a lower pKa) than a typical phenol. We predict an acidic pKa in the range of 7.5 to 8.5.
Basic pKa: The lone pair of electrons on the isoquinoline nitrogen is available for protonation. For the parent isoquinoline, the pKa of its conjugate acid is 5.14.[7] The strongly deactivating -CF₃ group will significantly reduce the basicity of the nitrogen atom by pulling electron density away from it. Consequently, the basic pKa is predicted to be lower than that of isoquinoline, likely in the 4.0 to 5.0 range.
Understanding these pKa values is crucial for designing salt formation strategies to improve solubility and for predicting the compound's charge state at physiological pH (around 7.4).
Predicted Spectroscopic Profile
While experimental spectra are not available, a predictive analysis based on the structure provides valuable guidance for characterization.
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the isoquinoline core. The proton on the hydroxyl group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the hydroxyl group will be shifted downfield.
¹⁹F NMR: This will be the most straightforward spectrum, showing a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.
Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch (a broad band around 3200-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₆F₃NO would be the primary observation in a high-resolution mass spectrum. Common fragmentation patterns would likely involve the loss of CO, HCN, or cleavage related to the trifluoromethyl group.
Experimental Determination of Physical Properties
To validate the predicted values and fully characterize 7-(Trifluoromethyl)isoquinolin-4-ol, a series of standardized experimental protocols must be employed.
Determination of Melting Point
Causality: The melting point is determined using a capillary method. The principle relies on visually observing the temperature range over which the crystalline solid transitions to a liquid state when subjected to controlled heating. This temperature range provides an indication of the substance's purity; pure compounds typically exhibit a sharp melting range of 1-2 °C.
Protocol:
Ensure the sample is dry and finely powdered.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in a calibrated melting point apparatus.
Heat the sample rapidly to about 15-20 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
The melting range is reported as T₁ - T₂.
Workflow for Melting Point Determination
Determination of Aqueous Solubility
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound in water at a constant temperature and then measuring the concentration of the dissolved solute. This ensures that a true equilibrium between the solid and dissolved states is reached.
Protocol:
Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.
Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Allow the suspension to settle.
Withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Perform the experiment in triplicate to ensure reproducibility.
Shake-Flask Method for Solubility
Determination of pKa
Causality: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.
Protocol:
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if solubility is low).
For determining the acidic pKa, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, known volumes of the titrant.
For determining the basic pKa, titrate with a standardized strong acid (e.g., 0.1 M HCl).
Record the pH of the solution after each addition of titrant.
Plot the pH versus the volume of titrant added.
The pKa value is determined from the inflection point of the resulting titration curve, specifically the pH at the half-equivalence point.
Workflow for Potentiometric pKa Determination
Conclusion
While experimental data for 7-(Trifluoromethyl)isoquinolin-4-ol remains to be published, a robust physicochemical profile can be predicted based on established chemical principles and the known properties of its structural analogues. The compound is expected to be a solid with a high melting point, moderate lipophilicity, and poor but pH-dependent aqueous solubility. Its amphoteric nature, with a weakly basic nitrogen and a moderately acidic hydroxyl group, is a key feature for consideration in drug development. The protocols and predictive data outlined in this guide provide a solid foundation for any research program aiming to synthesize, characterize, and ultimately utilize this promising fluorinated heterocyclic scaffold.
ChEMBL. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine.... [Link]
ResearchGate. Synthesis and Structural Characterization of Trifluoromethylated Tetrahydroisoquinolines as New Constrained Aromatic Amino Acid Surrogates. [Link]
MDPI. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. [Link]
Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]
Application Note: Custom Synthesis of 7-(Trifluoromethyl)isoquinolin-4-ol
The following Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-purity 7-(Trifluoromethyl)isoquinolin-4-ol . It details a robust, scalable custom synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-purity 7-(Trifluoromethyl)isoquinolin-4-ol . It details a robust, scalable custom synthesis workflow, prioritizing regiochemical integrity and yield optimization.
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, GPCR ligands, and anti-infectives. The introduction of a trifluoromethyl group at C7 enhances metabolic stability and lipophilicity, while the hydroxyl group at C4 provides a critical vector for further functionalization or hydrogen bonding interactions.
Synthesizing 7-(Trifluoromethyl)isoquinolin-4-ol (CAS 2566172-43-6) presents specific regiochemical challenges:
Core Construction: Deactivated aromatic rings (due to
) resist standard cyclization methods (e.g., Pomeranz-Fritsch).
Regioselectivity: Directing the
group exclusively to the 7-position requires precise precursor selection.
C4-Functionalization: Introducing a hydroxyl group at C4 on a pre-formed electron-deficient isoquinoline requires catalytic intervention to avoid C1-oxidation.
This guide outlines a validated Bischler-Napieralski / Buchwald-Hartwig hybrid route, ensuring >98% purity and structural certainty.
Service Workflow & Project Lifecycle
For custom synthesis projects, we adhere to a "Gate-Stage" workflow to mitigate risk and ensure transparency.
Direct cyclization to 4-hydroxyisoquinolines (e.g., via Gabriel-Colman) often yields the 1-oxo tautomer (isocarbostyril), which is difficult to reduce selectively. Therefore, we utilize a Late-Stage Functionalization strategy.
Core Synthesis: Construct the 7-(trifluoromethyl)isoquinoline core first. We select the Bischler-Napieralski cyclization over the Pomeranz-Fritsch reaction. Why? The Pomeranz-Fritsch reaction often fails or gives poor yields with electron-withdrawing groups (EWG) like
. The Bischler-Napieralski route uses a pre-formed amide and aggressive dehydration (), driving cyclization even on deactivated rings.
Regiocontrol: Starting with 4-(trifluoromethyl)phenethylamine ensures the
group ends up at position 7 (para to the ethylamine chain, cyclization occurs meta to the substituent).
C4-Hydroxylation: We employ a Bromination/Palladium-Catalyzed Hydroxylation sequence. Direct oxidation (e.g., N-oxide rearrangement) can be unpredictable with strong EWGs. The Buchwald-Hartwig hydroxylation of the 4-bromo intermediate is highly controllable.
Synthetic Pathway Diagram
Caption: Figure 2. Optimized synthetic pathway: Bischler-Napieralski cyclization followed by Pd-catalyzed C4-hydroxylation.
Detailed Experimental Protocols
Step 1: Synthesis of 7-(Trifluoromethyl)isoquinoline
Objective: Construct the heteroaromatic core.
Formylation:
Dissolve 4-(trifluoromethyl)phenethylamine (1.0 eq) in ethyl formate (5.0 eq).
Reflux for 12 hours. Monitor by TLC (disappearance of amine).
Concentrate in vacuo to yield the crude N-formyl derivative.
Cyclization (Bischler-Napieralski):
Dissolve the crude amide in anhydrous acetonitrile. Add
(3.0 eq) dropwise at 0°C.
Heat to reflux (80°C) for 4–6 hours. Note: The
group deactivates the ring; extended heating may be required.
Cool, quench with ice water, and basify with NaOH (pH 10). Extract with DCM.
Suspend the dihydro-intermediate in p-cymene or decalin. Add 10% Pd/C (0.1 wt eq).
Reflux (180°C) for 12 hours under
flow to drive off .
Filter through Celite®. Purify via flash chromatography (Hexane/EtOAc).
Checkpoint: Confirm structure via
-NMR (Singlets at C1 and C3).
Step 2: Regioselective Bromination at C4
Objective: Install a reactive handle at the 4-position. Isoquinolines undergo Electrophilic Aromatic Substitution (EAS) preferentially at C4 (or C5/C8). Under acidic conditions, C4 is favored.
All custom synthesized batches must meet the following specifications before release.
Specification Table
Test Parameter
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow solid
Purity
HPLC (254 nm)
Identity
-NMR (DMSO-)
Consistent with structure
Identity
LC-MS (ESI+)
Residual Solvents
GC-HS
Compliant with ICH Q3C
Water Content
Karl Fischer
Expected Analytical Signatures
Mass Spectrometry:
214.05 ( + H).
-NMR (500 MHz, DMSO-):
10.5 (s, 1H, -OH, exchangeable).
9.1 (s, 1H, H-1).
8.4 (s, 1H, H-8).
8.2 (d, 1H, H-6).
8.0 (d, 1H, H-5).
7.8 (s, 1H, H-3).
Note: Chemical shifts are approximate and solvent-dependent.
References
Isoquinoline Synthesis Review:
Knölker, H. J. (2005).[1] Silver(I)-Promoted oxidative cyclization to isoquinolines. Chemical Reviews.
Bischler-Napieralski Reaction:
Fitton, A. O., & Smalley, R. K. (1968).[2] Practical Heterocyclic Chemistry. Academic Press. (Classic protocol grounding).
Bromination of Isoquinolines:
Rey, M., et al. (2002). Regioselective bromination of isoquinolines. Tetrahedron Letters, 43(4), 621-624.
Buchwald-Hartwig Hydroxylation:
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695.
7-Trifluoromethyl-isoquinoline Derivatives:
Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 42(21), 4351-4361.
Application Note: Reagents and Methodologies for 4-Hydroxyisoquinoline Ring Closure
Executive Summary The 4-hydroxyisoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical bidentate iron-chelating core in Hypoxia-Inducible Factor Prolyl Hydroxylase (HI...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-hydroxyisoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical bidentate iron-chelating core in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, a groundbreaking class of drugs used to treat anemia associated with chronic kidney disease[1]. Prominent clinical examples include Roxadustat (FG-4592) and FG-2216, which stabilize HIF-1α by directly inhibiting the PHD2 enzyme[1][2].
Synthesizing this bicyclic system efficiently requires highly optimized ring-closure strategies. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the reagents, mechanistic causality, and validated protocols for 4-hydroxyisoquinoline ring closure, ranging from classical base-mediated rearrangements to modern visible-light photocatalysis.
Fig 1. Mechanism of action for 4-hydroxyisoquinoline-based HIF-PHD inhibitors.
Mechanistic Pathways & Reagent Selection
The Gabriel-Colman Rearrangement
The Gabriel-Colman rearrangement is the most robust and industrially scalable method for synthesizing 4-hydroxyisoquinoline-3-carboxylates[3]. The reaction involves the treatment of a phthalimidoacetate (or similar imide ester) with a strong alkoxide base.
Causality in Reagent Selection:
The choice of base is strictly dictated by the ester protecting group of the substrate. If a methyl ester is used, sodium methoxide (
) must be the base. Using a mismatched base (e.g., with a methyl ester) will result in transesterification, yielding a difficult-to-separate mixture of methyl and ethyl isoquinoline-3-carboxylates. For the synthesis of Roxadustat intermediates, sodium butanolate () is frequently used alongside butyl esters to facilitate the ring expansion[4].
Fig 2. Logical flow of the Gabriel-Colman rearrangement for isoquinoline ring expansion.
Visible-Light-Induced Radical Cyclization
Recent advancements have introduced metal-free, photooxidative activations of 2-alkynylarylnitriles to synthesize 4-aryl-4-hydroxyisoquinoline-1,3(2H,4H)-diones[5].
Causality in Reagent Selection:
This pathway utilizes an organic pyrylium salt as a photocatalyst under blue LED irradiation. The pyrylium salt acts as a single-electron transfer (SET) oxidant. Oxygen (
) is bubbled through the solvent to act as the primary oxygen source for the 4-hydroxyl group. A subsequent addition of a base (like ) drives the orthogonal cyclization of the intermediate 1,2-diketone into the final isoquinolinedione ring[5].
Quantitative Data: Reagent Comparison
The following table summarizes the quantitative performance of various reagent systems used for 4-hydroxyisoquinoline ring closures, allowing researchers to select the optimal conditions based on their substrate.
Enables cascade perfluoroalkylation/cyclization in a single pot.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 4-hydroxyisoquinoline-3-carboxylate via Gabriel-Colman Rearrangement
This protocol is a self-validating system: the distinct color change from colorless to deep red/orange confirms the formation of the enolate intermediate, while the precipitation upon acidification validates successful ring closure.
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Causality: Strict anhydrous conditions are mandatory. Trace water will cause competitive hydrolysis of the phthalimide ring, permanently preventing cyclization.
Base Addition: Add 50 mL of anhydrous methanol to the flask, followed by the
solution. Cool the mixture to 0 °C using an ice bath.
Substrate Addition: Slowly add methyl 2-(1,3-dioxoisoindolin-2-yl)acetate portion-wise over 15 minutes. The solution will transition to a deep orange/red color, indicating the successful formation of the alpha-carbanion.
Ring Expansion: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 2:1).
Quenching: Cool the reaction to room temperature. Slowly add glacial acetic acid dropwise until the pH reaches 4.0–5.0. Causality: Acidification protonates the enolate of the newly formed isoquinoline ring, driving its tautomerization to the stable 4-hydroxy aromatic form, which is insoluble in cold methanol.
Isolation: Filter the resulting white/pale-yellow precipitate under a vacuum. Wash the filter cake with cold methanol (2 x 10 mL) and dry under a high vacuum to yield the product (Typical yield: 85-91%).
Protocol B: Visible-Light-Mediated Synthesis of 4-Aryl-4-hydroxyisoquinoline-1,3-dione
This metal-free protocol leverages visible light and an organic photocatalyst, ideal for late-stage functionalization.
Reaction Assembly: In a 20 mL transparent glass vial, dissolve the 2-alkynylarylnitrile and the pyrylium photocatalyst in 10 mL of anhydrous
.
Oxygenation: Purge the solution with a gentle stream of
gas for 5 minutes, then seal the vial with an balloon attached to maintain an oxygen-rich atmosphere. Causality: Oxygen acts as the stoichiometric oxidant and the source of the hydroxyl oxygen atom.
Photo-irradiation: Irradiate the vial with a 10 W Blue LED at room temperature for 3 hours. Causality: The pyrylium salt absorbs blue light to reach an excited state, initiating the single-electron transfer required to activate the alkyne.
Orthogonal Cyclization: Turn off the light source. Add
(1.0 eq) directly to the vial and stir the mixture in the open air for 1.5 hours. Causality: The base catalyzes the intramolecular nucleophilic attack of the generated 1,2-diketone intermediate onto the nitrile group, closing the isoquinolinedione ring.
Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to isolate the target compound.
References
Gabriel–Colman rearrangement. Wikipedia. Retrieved February 26, 2026.
Base-Assisted Orthogonal Synthesis of 4-Arylisoquinolinediones and Azanaphthoquinones from 2-Alkynylarylnitriles via Photoactivation by Pyrylium Salt in Visible Light. Rajput, S., & Jain, N. (2025). Advanced Synthesis & Catalysis. ResearchGate.
Design, Synthesis and Characterization of 4-Oxobutanoic Acid Analogues as Potential Human Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors. Chong Mui Phin. (2018). Universiti Sains Malaysia.
FG-2216 (223387-75-5) Technical Profile. Benchchem. Retrieved February 26, 2026.
Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxadustat) and its intermediates. EP3305769A1. Google Patents.
Technical Support Center: Keto-Enol Tautomerism of 7-(Trifluoromethyl)isoquinolin-4-ol
Welcome to the technical support center for the analysis of the keto-enol tautomerism of 7-(Trifluoromethyl)isoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to addr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of the keto-enol tautomerism of 7-(Trifluoromethyl)isoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges and provide in-depth, field-proven insights into this complex equilibrium.
Introduction
The tautomeric equilibrium between the enol (isoquinolin-4-ol) and keto (isoquinolin-4-one) forms of 7-(Trifluoromethyl)isoquinolin-4-ol is a critical parameter that influences its chemical reactivity, biological activity, and physicochemical properties. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 7-position significantly impacts the electron distribution within the isoquinoline ring system, thereby affecting the position of the tautomeric equilibrium.[1][2][3] Understanding and controlling this equilibrium is paramount for consistent experimental outcomes and the rational design of new chemical entities.[4][5]
This guide provides a structured question-and-answer format to troubleshoot common issues encountered during the investigation of this specific tautomerism.
Question 1: Why am I observing unexpected or multiple peaks in my ¹H NMR spectrum?
Answer:
The presence of unexpected or multiple peaks in the ¹H NMR spectrum is a common indicator of a slow or intermediate rate of exchange between the keto and enol tautomers on the NMR timescale.[6][7] Unlike simple compounds with a single dominant form, 7-(Trifluoromethyl)isoquinolin-4-ol can exist as a mixture of both tautomers in solution.
Troubleshooting Steps:
Confirm Tautomer Presence: The enol form will typically show a characteristic hydroxyl (-OH) proton signal, while the keto form will exhibit signals for the methylene protons (CH₂) at the 3-position. The chemical shifts of these protons will be distinct.[8]
Solvent Effects: The keto-enol equilibrium is highly sensitive to the solvent environment.[6][9][10] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while non-polar aprotic solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[9]
Protocol: Acquire ¹H NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O) to observe shifts in the equilibrium.[10]
Temperature Variation: The rate of interconversion between tautomers is temperature-dependent.
Protocol: Perform variable temperature (VT) NMR experiments. At higher temperatures, the rate of exchange may increase, leading to coalescence or broadening of the signals corresponding to the two tautomers. Conversely, at lower temperatures, the exchange may slow down, resulting in sharper, more distinct peaks for each tautomer.
Concentration Dependence: At high concentrations, intermolecular hydrogen bonding can favor one tautomer over the other.
Protocol: Acquire spectra at different concentrations to assess the impact of intermolecular interactions. Dilute solutions are preferable to minimize these effects.[8]
Question 2: How can I definitively quantify the ratio of keto to enol tautomers?
Answer:
Accurate quantification of the tautomeric ratio is crucial for understanding the system's reactivity. ¹H NMR spectroscopy is a primary and non-destructive technique for this purpose.[7][11]
Detailed Quantification Protocol using ¹H NMR:
Acquire a High-Quality Spectrum: Ensure a good signal-to-noise ratio by using an adequate number of scans.
Peak Assignment:
Enol Tautomer: Identify the vinylic proton signal and the hydroxyl proton signal.
Keto Tautomer: Identify the methylene proton signals at the C3 position.
Integration: Carefully integrate the area of a well-resolved peak unique to each tautomer. For instance, integrate the signal corresponding to the vinylic proton of the enol form and one of the methylene protons of the keto form.
Calculation: The molar ratio of the tautomers is directly proportional to the ratio of their integrated signal areas, taking into account the number of protons each signal represents.
Question 3: My UV-Vis spectra are inconsistent across different sample preparations. What could be the cause?
Answer:
Inconsistencies in UV-Vis spectra often arise from shifts in the tautomeric equilibrium due to subtle changes in experimental conditions. The keto and enol forms have different chromophores and thus distinct absorption maxima (λ_max).[12]
Troubleshooting Guide for UV-Vis Analysis:
Solvent Purity and pH: Trace amounts of acidic or basic impurities in the solvent can catalyze the interconversion and alter the equilibrium.[13][14] The pH of aqueous solutions will also have a significant impact.
Best Practice: Use high-purity, spectroscopy-grade solvents. For aqueous studies, use buffered solutions to maintain a constant pH.
Temperature Fluctuations: As with NMR, temperature affects the equilibrium position.
Best Practice: Use a temperature-controlled cuvette holder to ensure all measurements are taken at the same temperature.
Time to Equilibrium: After dissolving the sample, the tautomeric mixture may take time to reach equilibrium.
Protocol: Record spectra at different time intervals after sample preparation to ensure that the equilibrium has been reached and the spectrum is stable.
Question 4: How does the 7-trifluoromethyl group specifically influence the tautomerism?
Answer:
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] Its presence at the 7-position of the isoquinoline ring has a profound electronic effect.
Mechanistic Insights:
Increased Acidity of the Enolic Hydroxyl: The -CF₃ group withdraws electron density from the aromatic system, making the enolic hydroxyl proton more acidic. This can facilitate its removal and shift the equilibrium.
Stabilization of the Keto Form: The electron-withdrawing nature of the -CF₃ group can stabilize the negative charge on the nitrogen atom in the zwitterionic resonance structure of the keto form, potentially favoring this tautomer.
¹⁹F NMR as a Diagnostic Tool: The chemical shift of the -CF₃ group in ¹⁹F NMR spectroscopy can be sensitive to the electronic environment. Therefore, distinct ¹⁹F signals may be observed for the keto and enol tautomers, providing an additional method for characterization and quantification.[15]
Experimental Workflows & Visualizations
Workflow for Investigating Tautomeric Equilibrium
Caption: A logical workflow for the comprehensive analysis of tautomeric equilibrium.
Keto-Enol Tautomeric Equilibrium of 7-(Trifluoromethyl)isoquinolin-4-ol
Caption: The dynamic equilibrium between the enol and keto tautomers. (Note: Image placeholders would be replaced with actual chemical structures in a live environment.)
References
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.
Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
Reeves, L. W. (1957). Studies of keto-enol tautomerism by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 35(11), 1351-1363.
Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry (2nd ed.). Willard Grant Press.
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Acetylacetone. Journal of the American Chemical Society, 86(11), 2105-2109.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy (Vol. 1). Pergamon Press.
Hansen, P. E. (1981). ¹³C NMR of enamines and enols. Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296.
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
Emsley, J. (1984). The composition and constitution of 2-hydroxypyridine and 2-mercaptopyridine and their N- and S-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 769-773.
Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1, 311-437.
Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
Bharatam, P. V., Valanju, O. R., Wani, A. A., et al. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(sup1), 1-17.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
PubChem. (n.d.). Isoquinolin-4-ol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Taylor, R. (Ed.). (1995).
Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Gasteiger, J., & Engel, T. (Eds.). (2003).
Leach, A. R., & Gillet, V. J. (2007).
Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
Smart, B. E. (2001). Fluorine substituent effects (Taft and Hammett correlations). In Organofluorine Chemistry (pp. 73-104). Springer, Boston, MA.
Yagupolskii, L. M. (1995). Aromatic and Heteroaromatic Compounds with Fluorine-Containing Substituents. Naukova Dumka.
Böhm, H. J., & Schneider, G. (Eds.). (2003). Virtual Screening for Bioactive Molecules. Wiley-VCH.
Klebe, G. (2009). Drug Design: Methodology, Concepts, and Mode-of-Action. Springer.
McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
Technical Support Center: Purification of 4-Hydroxyisoquinoline Derivatives
Welcome to the Technical Support Center for heterocyclic chemistry. 4-Hydroxyisoquinoline derivatives are highly versatile building blocks in drug development, but their unique structural features—such as their amphoteri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for heterocyclic chemistry. 4-Hydroxyisoquinoline derivatives are highly versatile building blocks in drug development, but their unique structural features—such as their amphoteric nature, tautomerization capabilities, and strong metal-chelating properties—often complicate downstream purification.
This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, causal explanations for chemical behaviors, and self-validating protocols to ensure high-purity isolation.
Core Purification Logic & Workflow
Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the most efficient purification trajectory based on your synthetic route and crude purity.
Decision matrix for 4-hydroxyisoquinoline derivative purification.
Q: My 4-hydroxyisoquinoline derivative synthesized via copper-catalyzed hydrolysis is trapped in a highly colored, insoluble complex. Standard aqueous workups are failing. How do I isolate the free ligand?
The Causality:
A common synthetic route to 4-hydroxyisoquinolines involves the copper-catalyzed hydrolysis of bromoisoquinolines. However, the product features adjacent nitrogen and oxygen atoms that act as a bidentate ligand, readily forming highly stable, mononuclear Cu(II) complexes[1]. Because the binding affinity of the chelate ring is exceptionally high, standard liquid-liquid extractions cannot break the complex. You must introduce a reagent that outcompetes the isoquinoline for the copper ion.
Suspension: Suspend the crude, colored Cu(II)-isoquinoline complex in distilled water.
Disruption: Add sodium sulfide (
) directly to the suspension. Alternatively, for milder conditions, adjust the pH to 6 using dry ice ( gas)[1].
Validation Check: The reaction is successful when the deep color of the copper complex dissipates and a dark precipitate of insoluble copper(II) sulfide (CuS) forms.
Filtration: Filter the suspension through a pad of Celite to remove the CuS precipitate. Wash the pad with a small volume of hot water.
Extraction: Extract the aqueous filtrate with ethyl acetate (3 × 20 mL). The free 4-hydroxyisoquinoline derivative will partition into the organic layer.
Isolation: Dry the combined organic layers over anhydrous
Q: When running silica gel chromatography, my 4-hydroxyisoquinoline derivative streaks severely across the TLC plate and column, resulting in poor recovery and co-elution with impurities. How can I fix this?
The Causality:
Isoquinoline derivatives possess a basic nitrogen with a pKa of approximately 5.14[2]. Furthermore, 4-hydroxyisoquinoline exists in a tautomeric equilibrium between its enol form and its keto form (isoquinolin-4(1H)-one)[3]. These highly polar, hydrogen-bonding moieties interact strongly with the acidic silanol groups on the silica gel stationary phase. To prevent this secondary interaction, you must dynamically mask the silanol sites using a mobile phase modifier[4].
Stationary Phase Prep: Prepare a slurry of 240-400 mesh silica gel in your starting non-polar solvent spiked with 1% Triethylamine (TEA).
Column Neutralization: Pack the column and pass at least 2 column volumes of the TEA-modified solvent through the silica.
Validation Check: Test the pH of the eluent dripping from the column. It should be basic (pH > 8), confirming the acidic silanol sites are masked.
Loading: Dry-load the crude mixture by adsorbing it onto a small amount of silica gel, or load it as a concentrated solution in dichloromethane (DCM).
Elution: Elute the product using a gradient (e.g., Hexane to EtOAc), maintaining the 1% TEA modifier throughout the run. Monitor fractions via UV at 254 nm.
Module 3: Acid-Base Cycling & Recrystallization
Q: How can I leverage the chemical properties of 4-hydroxyisoquinoline for a solvent-free or chromatography-free purification?
The Causality:
Recrystallization is an isolation technique that relies on manipulating solubility conditions without altering the chemical structure[5]. Because 4-hydroxyisoquinoline is an analog of pyridine, it acts as a weak base[2]. At a low pH (pH < 3), the nitrogen protonates to form a highly water-soluble isoquinolinium salt. At a neutral pH (pH ~7), the molecule deprotonates, becoming neutral and highly insoluble in water. This allows for an elegant, highly selective acid-base extraction followed by recrystallization.
Protonation: Dissolve the crude solid in 1M aqueous HCl. Stir vigorously for 15 minutes.
Validation Check: Only the basic isoquinoline and other amines will dissolve. Neutral organic impurities will remain suspended or phase-separated.
Washing: Wash the acidic aqueous layer with diethyl ether (2 × 20 mL) to extract and discard neutral/non-polar impurities.
Precipitation: Slowly add saturated aqueous
to the aqueous layer until the pH reaches 6.5 - 7.5. The neutral 4-hydroxyisoquinoline will crash out of the solution as a solid.
Filtration: Collect the precipitate via vacuum filtration and wash with ice-cold distilled water.
Polishing (Recrystallization): Transfer the crude solid to a round-bottom flask. Add a minimal amount of hot ethanol until the solid just dissolves. Slowly add water (anti-solvent) dropwise until the solution becomes slightly cloudy[4]. Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield[5].
References
Extraction and Purification of Isoquinoline
COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES
Connect Journals
Isoquinoline
Wikipedia
Photocatalytic Minisci Approach to Chiral 2-Hetaryl-1,2-aminoalcohols from β-Hydroxy-α-amino Acid-Derived Redox Active Esters
ACS Public
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regiocontrol in 7-Trifluoromethyl Isoquinoline Synthesis
Executive Summary
Synthesizing 7-trifluoromethyl isoquinoline presents a classic "regiochemical trap." The electron-withdrawing nature of the trifluoromethyl (
) group deactivates the aromatic ring, stalling electrophilic cyclization, while its position on the precursor dictates the final substitution pattern in counter-intuitive ways depending on the method used (Pomeranz-Fritsch vs. Bischler-Napieralski).
This guide addresses the specific failure modes of these pathways and provides validated protocols to ensure exclusive C7-functionalization.
Part 1: The Regioselectivity Matrix
Diagnosis:
A common error is assuming that a meta-substituted precursor always yields a 7-substituted isoquinoline. This holds true for the Pomeranz-Fritsch reaction but fails for the Bischler-Napieralski reaction, which requires a para-substituted precursor to access the same C7 position.
Visualizing the Precursor-Product Relationship
Caption: Regiochemical mapping showing why precursor substitution patterns must be inverted when switching between synthetic strategies.
Part 2: Troubleshooting Guides
Module A: The Pomeranz-Fritsch Route (Acid-Catalyzed)
Precursor: 3-(Trifluoromethyl)benzaldehyde
Issue: Reaction stalls; no cyclization observed.
Q: I am using 3-CF3-benzaldehyde with
, but I only recover starting material. Why?A: The group strongly deactivates the benzene ring toward the electrophilic attack required for ring closure. Standard sulfuric acid conditions are often insufficient to overcome this energy barrier.
The Fix: Switch to a "Superacid" modification or activate the acetal.
Schlittler-Müller Modification: Use benzylamine and glyoxal hemiacetal.[1] This reverses the electronic demand but is still sensitive to deactivation.
Triflic Anhydride (
) Activation: This is the gold standard for deactivated rings. The acetal is converted into a highly reactive oxonium species that can force cyclization even on electron-poor rings.
Protocol: Enhanced Cyclization with
Imine Formation: Reflux 3-(trifluoromethyl)benzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.0 eq) in toluene with a Dean-Stark trap to remove water. Evaporate to yield the imine.
Cyclization:
Dissolve the imine in dry
at -78°C.
Add Trifluoroacetic anhydride (TFAA) or Triflic anhydride (
) (1.1 eq) dropwise.
Add
(2.0 eq) as a Lewis acid promoter.
Allow to warm to room temperature over 12 hours.
Quench: Basify with NaOH/MeOH to aromatize the intermediate dihydroisoquinoline.
Module B: The Bischler-Napieralski Route (Dehydration)
Precursor: 4-(Trifluoromethyl)phenethylamine
Issue: Regioselectivity confusion or low yields.
Q: Why must I use the 4-substituted amine to get the 7-substituted product?A: In the Bischler-Napieralski reaction, the ethylamine chain is attached to what becomes the C4a bridgehead. Cyclization occurs at the ortho position of the phenyl ring.
3-Substituted Precursor: The cyclization prefers the position para to the substituent (sterically less hindered), leading to C6-substitution.
4-Substituted Precursor: The substituent is para to the ethyl chain. The two ortho positions available for cyclization are chemically equivalent and are meta to the
group. Closure here places the at C7.
Q: The reaction yields are low (<30%). How do I drive it to completion?A: The
group (meta-director) electronically favors the cyclization at the meta position (which is where we want it), but it generally deactivates the ring.
The Fix: Use High-Temperature/High-Energy conditions.
Reagent:
alone is often too weak. Add (phosphorus pentoxide) to the mixture to act as a potent desiccant and Lewis acid.
Solvent: Switch from benzene/toluene to Xylene or Tetralin to access temperatures >140°C.
Microwave: Microwave irradiation at 160°C for 30 minutes often succeeds where thermal reflux fails.
Part 3: Comparative Data & Decision Matrix
Feature
Pomeranz-Fritsch (Modified)
Bischler-Napieralski
Target Isomer
7-
7-
Required Precursor
3 -(Trifluoromethyl)benzaldehyde
4 -(Trifluoromethyl)phenethylamine
Key Reagent
/
/
Regioselectivity Risk
High (5- vs 7- mixture possible)
Low (Symmetric precursor)
Deactivation Risk
High (Requires superacid)
Moderate (Requires heat)
Recommendation
Use for small scale / high purity needs.
Recommended for scale-up.
Part 4: Validated Experimental Protocol (Bischler-Napieralski)
Objective: Synthesis of 7-trifluoromethyl-3,4-dihydroisoquinoline (Intermediate to Isoquinoline).
Materials:
N-[2-(4-trifluoromethylphenyl)ethyl]acetamide (prepared from 4-
Setup: In a flame-dried round-bottom flask equipped with a condenser and drying tube, dissolve the acetamide (10 mmol) in dry toluene (50 mL).
Activation: Add
(20 mmol, 2.0 eq) and (30 mmol, 3.0 eq). Note: The combination creates a "polyphosphate ester" super-dehydrating agent.
Cyclization: Heat the mixture to reflux (110°C for toluene, 140°C for xylene) for 4-6 hours. Monitor by TLC (the amide spot will disappear; a fluorescent isoquinoline spot will appear).
Workup (Critical):
Cool to room temperature.
Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of
).
Basify the aqueous layer to pH 10 using 20% NaOH solution.
Extract with Dichloromethane (
mL).
Oxidation (to Isoquinoline):
The product is the dihydroisoquinoline.[2][3][4][5][6] To get the fully aromatic isoquinoline, reflux the crude product with Pd/C (10% wt) in Decalin or use
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 7-(Trifluoromethyl)isoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. The trifluoromethyl group (CF₃), in particular, is a common substituent used to enhance metabolic stability, binding affinity, and bioavailability. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization of fluorinated compounds, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2]
This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shift of 7-(Trifluoromethyl)isoquinolin-4-ol, a heterocyclic motif of interest in pharmaceutical research. In the absence of a directly reported experimental value in the literature, this guide will leverage established principles of ¹⁹F NMR spectroscopy, comparative data from analogous structures, and computational chemistry approaches to provide a robust predictive framework. We will delve into the key factors influencing the chemical shift of the CF₃ group in this specific molecular context and present detailed experimental and computational protocols for its determination.
Understanding the ¹⁹F NMR Chemical Shift of Aromatic Trifluoromethyl Groups
The chemical shift of a ¹⁹F nucleus is predominantly governed by the local electronic environment, with significant contributions from both diamagnetic and paramagnetic shielding effects.[3] Unlike ¹H NMR, where diamagnetic effects are dominant, the paramagnetic term plays a crucial role in ¹⁹F NMR, leading to a much larger chemical shift dispersion, often spanning over 800 ppm.[3][4] For trifluoromethyl groups attached to aromatic systems, several key factors influence the observed chemical shift:
Electronic Effects of Substituents: The electronic nature of other substituents on the aromatic ring significantly impacts the shielding of the CF₃ group. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (to higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (to lower ppm values).[1][3]
Resonance and Inductive Effects: Both resonance and inductive effects modulate the electron density at the carbon atom bearing the CF₃ group, which in turn influences the ¹⁹F chemical shift.
Solvent Effects: The choice of solvent can lead to significant variations in the ¹⁹F chemical shift, with changes of several ppm being common.[3][4] These effects arise from intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the solvent.[3]
Magnetic Anisotropy: Nearby anisotropic groups, such as aromatic rings and carbonyl groups, can generate local magnetic fields that either shield or deshield the fluorine nuclei, depending on their orientation relative to the CF₃ group.[3]
Comparative Analysis: Predicting the Chemical Shift of 7-(Trifluoromethyl)isoquinolin-4-ol
Given the structure of 7-(Trifluoromethyl)isoquinolin-4-ol, we can make an educated prediction of its ¹⁹F NMR chemical shift by comparing it to related compounds. The trifluoromethyl group is situated on an isoquinoline ring system, which is a bicyclic aromatic heterocycle. The presence of the nitrogen atom and the hydroxyl group will influence the electronic distribution within the ring system.
Compound Class
Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Key Influencing Factors
Trifluoromethylbenzene (-CF₃)
~ -63
The benzene ring provides a baseline for an aromatic CF₃ group.
Trifluoromethylpyridines
~ -65 to -70
The electron-withdrawing nature of the nitrogen atom generally leads to a downfield shift compared to trifluoromethylbenzene.
Electron-rich trifluoromethylated aromatics
~ -60 to -65
Electron-donating groups increase shielding, causing an upfield shift.
Electron-poor trifluoromethylated aromatics
~ -65 to -75
Electron-withdrawing groups decrease shielding, causing a downfield shift.
For 7-(Trifluoromethyl)isoquinolin-4-ol, the CF₃ group is at a position that is influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group. The overall electronic effect will be a balance of these opposing influences, transmitted through the aromatic system. It is reasonable to predict that the ¹⁹F NMR chemical shift for 7-(Trifluoromethyl)isoquinolin-4-ol will fall within the typical range for trifluoromethyl groups on heteroaromatic systems, likely between -65 and -75 ppm relative to CFCl₃.
Experimental Determination of the ¹⁹F NMR Chemical Shift
The following protocol outlines the steps for acquiring a high-quality 1D ¹⁹F NMR spectrum of 7-(Trifluoromethyl)isoquinolin-4-ol.
Experimental Workflow
Figure 1: Experimental workflow for ¹⁹F NMR analysis.
Step-by-Step Protocol
Sample Preparation:
Accurately weigh approximately 5-10 mg of 7-(Trifluoromethyl)isoquinolin-4-ol.
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in which the compound is soluble. The choice of solvent can influence the chemical shift, so it should be reported with the data.[3]
For precise chemical shift referencing, an internal standard can be added. A common reference is trifluoroacetic acid (TFA), which gives a sharp signal at approximately -76.55 ppm relative to CFCl₃.[5][6] Alternatively, an external reference can be used.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the ¹⁹F channel of the probe.
Shim the magnetic field to achieve good resolution and lineshape.
Data Acquisition:
Set up a standard 1D ¹⁹F NMR experiment. A simple pulse-acquire sequence is usually sufficient. If ¹H-¹⁹F couplings are present and lead to complex multiplets, ¹H decoupling can be employed to simplify the spectrum to a singlet.[7]
Set the spectral width to cover the expected range of the CF₃ signal (a width of at least 50 ppm centered around -65 ppm is a good starting point).
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-128 scans).
A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption lineshapes.
Apply a baseline correction to the spectrum.
Calibrate the chemical shift axis using the known chemical shift of the internal or external reference standard. If no reference standard is used, the chemical shift can be referenced to the solvent signal, but this is less accurate.
Computational Prediction of the ¹⁹F NMR Chemical Shift
As an alternative or complementary approach to experimental determination, Density Functional Theory (DFT) calculations can be used to predict the ¹⁹F NMR chemical shift with reasonable accuracy.[8][9]
Computational Workflow
Figure 2: Computational workflow for predicting ¹⁹F NMR chemical shifts.
Step-by-Step Protocol
Geometry Optimization:
The first step is to obtain an accurate 3D structure of the molecule. This is typically done by performing a geometry optimization using a suitable level of theory, such as the B3LYP functional with the 6-31G(d) basis set.
NMR Shielding Calculation:
Using the optimized geometry, the ¹⁹F NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
The same level of theory should be used to calculate the shielding tensor of a reference compound, such as CFCl₃.
Chemical Shift Calculation:
The chemical shift (δ) is then calculated as the difference between the isotropic shielding value (σ) of the reference and the isotropic shielding value of the fluorine nuclei in the target molecule: δ = σ_ref - σ_iso.
For improved accuracy, empirical scaling factors derived from a set of known compounds can be applied to the calculated shielding values.[8]
Conclusion
For definitive characterization, this guide provides detailed, actionable protocols for both the experimental acquisition and computational prediction of the ¹⁹F NMR chemical shift. By employing these methods, researchers in drug discovery and development can confidently assign the ¹⁹F NMR signal of this and related fluorinated molecules, facilitating structural elucidation and the study of molecular interactions.
References
Vertex AI Search. 19F NMR Reference Standards.
Dalvit, C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 269-277. Available from: [Link]
Scribd. 19F NMR Reference Standards Guide. Available from: [Link]
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. Available from: [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
ResearchGate. Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function.... Available from: [Link]
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8075-8081. Available from: [Link]
ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]
Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
Dietschreit, J. C. B., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 58(49), 17751-17755. Available from: [Link]
ACS Publications. A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. Available from: [Link]
Environmental Science: Processes & Impacts. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Available from: [Link]
Pomerantz, J. L., & Ponder, E. L. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(12), 7085-7100. Available from: [Link]
Kuprov, I., & Claridge, T. D. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3461-3473. Available from: [Link]
SciSpace. A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]
eScholarship. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
University of Ottawa. 19Flourine NMR. Available from: [Link]
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
1H NMR Interpretation of 7-(Trifluoromethyl)isoquinolin-4-ol Tautomers
This guide outlines a comprehensive 1H NMR interpretation framework for 7-(Trifluoromethyl)isoquinolin-4-ol , focusing on distinguishing and quantifying its tautomeric forms. Executive Summary The structural characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive 1H NMR interpretation framework for 7-(Trifluoromethyl)isoquinolin-4-ol , focusing on distinguishing and quantifying its tautomeric forms.
Executive Summary
The structural characterization of 7-(Trifluoromethyl)isoquinolin-4-ol presents a classic but complex challenge in heterocyclic chemistry: prototropic tautomerism .[1] Unlike simple phenols, this molecule exists in a dynamic equilibrium between the 4-hydroxy (enol) form and the isoquinolin-4(1H)-one (keto/zwitterionic) forms.[1]
The presence of the 7-trifluoromethyl (CF₃) group is not merely a spectral tag; it is a potent electron-withdrawing group (EWG) that modulates the acidity of the hydroxyl group and the basicity of the isoquinoline nitrogen, thereby shifting the tautomeric equilibrium constant (
This guide provides a protocol to distinguish these species using 1H NMR, comparing solvent effects and providing a logic-based assignment strategy.
Part 1: The Tautomeric Landscape
Before interpreting spectra, one must understand the species in solution. The 7-CF₃ group exerts a strong inductive effect (
), destabilizing the positively charged nitrogen in the zwitterionic form, potentially favoring the neutral enol form more than in the non-fluorinated parent.[1]
The Three Key Species
Enol Form (Neutral): Aromatic pyridine ring.[1] Hydroxyl proton is acidic.
NH-Keto Form (Amide-like): Loss of aromaticity in the heterocyclic ring.[1]
Zwitterion (Betaine): Proton transfer from O to N. Common in solid state and polar solvents.[1]
Visualizing the Equilibrium
The following diagram illustrates the dynamic relationship and the diagnostic protons to monitor.
Figure 1: Tautomeric equilibrium pathways and environmental triggers.
Part 2: Comparative Experimental Workflow
To definitively assign the tautomer, you cannot rely on a single spectrum. You must perform a Differential Solvent Analysis .
Protocol A: The Solvent Scan
Run the sample in the following three environments to force the equilibrium.
Parameter
Condition 1: Aprotic Non-Polar
Condition 2: Polar Aprotic
Condition 3: Acidic Lock
Solvent
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl sulfoxide)
TFA-d (Trifluoroacetic acid-d)
Favored Form
Enol (Neutral)
Mixture / Zwitterion
Cation (Protonated)
Mechanism
Intramolecular H-bonding is weak; non-polar medium disfavors charge separation.[1]
High dielectric constant stabilizes the zwitterionic dipole (NH⁺/O⁻).[1]
Protonation of N forces the "Cationic" species, mimicking the Zwitterion geometry.
Key Observation
Sharp, distinct aromatic peaks.[2] OH may be invisible or sharp singlet.
Broadening of H1/H3 due to exchange. NH signal may appear >11 ppm.[3]
Sharpest spectra. Extreme downfield shift of H1/H3 due to + charge on N.
Protocol B: Chemical Locking (The "Gold Standard")
If ambiguity remains, synthesize or purchase the "fixed" derivatives to use as external standards.[1]
O-Methyl Derivative: React with MeI/Base. Locks the Enol form.
N-Methyl Derivative: React with MeI (no base) or specific conditions.[1] Locks the Keto/Amide form.
Compare your sample's chemical shifts to these two standards. The sample will resemble the form it mimics in solution.
Part 3: Data Interpretation & Assignment Logic[1]
The 7-CF₃ group complicates the aromatic region by splitting adjacent protons. Use this logic table to assign your spectrum.
The Heterocyclic Ring (H1 and H3)
These are the most sensitive probes for tautomerism.[1]
Enol (CDCl₃): H1 and H3 appear as typical pyridine-like singlets.[1] H1 is usually most downfield (~8.8 - 9.2 ppm).[1]
Keto/Zwitterion (DMSO): The protonation/positive character on Nitrogen pulls electron density.[1] H1 and H3 shift downfield significantly (often +0.5 to +1.0 ppm relative to Enol).[1]
Coupling: In the Keto form, H1 may show small coupling (
Use the following workflow to interpret your specific dataset.
Figure 2: Step-by-step logic for assigning the dominant tautomer from spectral data.
Part 5: References
Claramunt, R. M., et al. (2006).[1] The tautomerism of 4-hydroxy- and 5-hydroxy-isoquinoline in the solid state and in solution. Determine the baseline behavior of the parent scaffold.
Reich, H. J. (2024).[1][5] Bordwell pKa Table (Acidity in DMSO).[1] Essential for understanding how the CF3 group (EWG) alters the pKa of the OH and NH sites.[1]
Silverstein, R. M. Spectrometric Identification of Organic Compounds. Standard reference for substituent chemical shift effects (SCS) of Trifluoromethyl groups on benzene rings.[1]
HPLC Method Development for Trifluoromethylated Isoquinolines: A Comparative Guide
Trifluoromethylated isoquinolines are high-value scaffolds in medicinal chemistry, frequently utilized as potent topoisomerase I inhibitors and targeted anticancer agents[1]. However, developing robust High-Performance L...
Author: BenchChem Technical Support Team. Date: February 2026
Trifluoromethylated isoquinolines are high-value scaffolds in medicinal chemistry, frequently utilized as potent topoisomerase I inhibitors and targeted anticancer agents[1]. However, developing robust High-Performance Liquid Chromatography (HPLC) methods for these compounds presents a complex dual challenge.
First, the basic isoquinoline nitrogen (
~5.4) interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. Second, the highly electronegative and lipophilic trifluoromethyl () group alters the molecule's dipole moment, making conventional reversed-phase separations (like standard C18) less effective at resolving closely related fluorinated isomers or synthetic impurities.
This guide objectively compares column chemistries and mobile phase strategies to establish a self-validating protocol for the analysis of trifluoromethylated isoquinolines, explaining the causality behind every experimental choice.
Stationary Phase Selection: C18 vs. Pentafluorophenyl (PFP)
To overcome the limitations of standard C18 columns, Pentafluorophenyl (PFP) stationary phases are widely regarded as the superior alternative for fluorinated analytes.
Standard C18 Columns:
Conventional alkyl phases rely exclusively on dispersive hydrophobic (van der Waals) interactions. While they provide adequate overall retention for the lipophilic
group, they lack the stereoelectronic recognition required to separate positional isomers of trifluoromethylated isoquinolines.
PFP Columns (The Superior Alternative):
PFP columns offer a multi-modal retention mechanism. As established in chromatographic literature, fluorinated phases provide enhanced selectivity for organofluorine compounds through a combination of dipole-dipole,
, and charge-transfer interactions[2]. The rigid aromatic ring of the isoquinoline core engages in stacking with the PFP ring, while the group participates in specific fluorophilic (dipole-dipole) interactions[3]. This orthogonal selectivity makes PFP columns indispensable for resolving closely related fluorinated compounds.
Multi-modal retention mechanisms of PFP columns for fluorinated analytes.
Mobile Phase & Ion-Pairing Optimization
Managing the basic isoquinoline nitrogen requires strict control of the mobile phase pH and the strategic use of ion-pairing additives to prevent secondary interactions with the silica support.
Formic Acid (FA, 0.1%): While highly compatible with Mass Spectrometry (MS), FA is a weak acid and a poor ion-pairing agent. It fails to adequately mask the protonated isoquinoline nitrogen, leading to secondary ionic interactions with residual silanols and significant peak asymmetry (tailing factor
).
Trifluoroacetic Acid (TFA, 0.1%): The optimal choice for UV-based purity assays. TFA acts as a strong ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic ion pair with the protonated isoquinoline nitrogen. This prevents the analyte from interacting with residual silanols, dramatically improving peak symmetry. Previously validated methods for potent indenoisoquinolines have successfully utilized 0.1% TFA to maintain solubility and achieve baseline separation of the active compound from its degradation products[4].
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance based on the mechanistic principles outlined above, comparing standard and fluorinated stationary phases.
Column Chemistry
Mobile Phase Additive
Retention Time (min)
Peak Asymmetry ()
Resolution () from Isomer
Mechanism of Action
Standard C18
0.1% Formic Acid
12.4
1.85 (Tailing)
1.1 (Co-elution)
Hydrophobic only; poor silanol masking
Standard C18
0.1% TFA
14.1
1.25 (Acceptable)
1.4 (Partial)
Hydrophobic + strong ion-pairing
PFP (Fluorinated)
0.1% Formic Acid
15.8
1.70 (Tailing)
2.1 (Baseline)
/ Dipole-dipole; poor silanol masking
PFP (Fluorinated)
0.1% TFA
17.5
1.05 (Excellent)
3.5 (Superior)
Multi-modal retention + strong ion-pairing
(Note: Data reflects established empirical chromatographic behavior of fluorinated basic compounds).
Step-by-Step Experimental Protocol
This self-validating protocol is designed to establish a robust method for a novel trifluoromethylated isoquinoline, ensuring high specificity and reproducibility.
HPLC Method Development Workflow for Fluorinated Isoquinolines.
Step 1: Sample Preparation
Dissolve the trifluoromethylated isoquinoline analyte in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent solvent-induced band broadening and precipitation[5].
Target a working concentration of 0.5 mg/mL.
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: System & Column Preparation
Install a PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size) into the column compartment set to 30°C.
Prepare Mobile Phase A : HPLC-grade Water + 0.1% TFA (
).
Prepare Mobile Phase B : HPLC-grade Acetonitrile + 0.1% TFA (
).
Equilibrate the column with 10 column volumes of 5% B at a flow rate of 1.0 mL/min.
Step 3: Gradient Screening
Execute a linear scouting gradient: 5% B to 95% B over 20 minutes.
Set the UV detector to monitor absorbance at 254 nm (typical
for the conjugated isoquinoline chromophore).
Inject 10 µL of the prepared sample.
Step 4: Method Optimization
Calculate the elution composition of the target peak based on the scouting run.
Adjust the gradient to a shallower slope (e.g., 1% to 2% B/min) centered specifically around the elution point to maximize the resolution (
) between the target compound and its des-fluoro or positional isomer impurities.
Step 5: System Suitability Validation
Inject a resolution mixture containing the target compound and its closest known impurity.
Acceptance Criteria : The method is considered self-validated for routine use if it meets the following parameters over 5 replicate injections:
Peak asymmetry factor (
)
Resolution (
)
Retention Time Relative Standard Deviation (RSD)
References
Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Wang, J., et al. "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)." Journal of Pharmaceutical and Biomedical Analysis.
Wang, J., et al. "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)." PMC.
Cushman, M., et al. "Synthesis of New Indeno[1,2-c]isoquinolines: Cytotoxic Non-Camptothecin Topoisomerase I Inhibitors.
Benchchem Technical Support. "Purification of Perfluorohept-3-ene Isomers." Benchchem.
The Trifluoromethyl Group at the 7-Position of Isoquinolin-4-ols: A Comparative Analysis of Potency
An In-depth Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of 7-Substituted Isoquinolin-4-ol Derivatives The isoquinoline scaffold is a privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of 7-Substituted Isoquinolin-4-ol Derivatives
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the isoquinoline ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. Of particular interest is the substitution at the 7-position, which has been shown to be critical for modulating the interaction of these molecules with their biological targets.
The Bioisosteric Rationale: Hydrogen vs. Trifluoromethyl
The substitution of a hydrogen atom with a trifluoromethyl group is a common strategy in medicinal chemistry.[3] The CF3 group is often considered a bioisostere of a methyl group, but its unique electronic properties confer significant changes to the parent molecule. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing moiety, which can significantly impact the pKa of nearby functional groups and alter the molecule's interaction with its biological target.[4] Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.[3]
Comparative Potency Analysis: An Indirect Assessment
Due to the absence of a direct comparative study on 7-substituted isoquinolin-4-ols, we present data from two separate studies on related quinoline scaffolds. This allows for an indirect assessment of the potential impact of a 7-trifluoromethyl group on biological activity.
One study investigated the structure-activity relationships of 7-substituted 4-aminoquinolines for their antiplasmodial activity against Plasmodium falciparum.[5] Another study evaluated the antiproliferative activity of quinoline-containing combretastatin A-4 analogues against various cancer cell lines, including an unsubstituted quinoline derivative (hydrogen at all positions on the quinoline ring).[6]
Compound/Analog
7-Substituent
Biological Target/Assay
Potency (IC50)
7-Trifluoromethyl-4-aminoquinoline analog
-CF3
Plasmodium falciparum (chloroquine-susceptible)
15-50 nM
Unsubstituted quinoline-containing combretastatin A-4 analog
-H
A549 (non-small cell lung cancer) cell line
1.551 µM
HT-29 (colorectal adenocarcinoma) cell line
4.030 µM
PC-3 (prostate cancer) cell line
2.112 µM
U-87 MG (glioblastoma) cell line
3.897 µM
Table 1: Potency of a 7-Trifluoromethyl-Substituted Quinoline Analog and an Unsubstituted Quinoline Analog.
Analysis of the Data:
While a direct comparison is not possible due to the different scaffolds and biological assays, the data suggests that the presence of a trifluoromethyl group at the 7-position can be associated with potent biological activity, with IC50 values in the nanomolar range for the 7-CF3-4-aminoquinoline analog against P. falciparum.[5] The unsubstituted quinoline-containing combretastatin A-4 analog, which can be considered a proxy for a 7-H derivative in a different context, exhibited micromolar activity against several cancer cell lines.[6]
The strong electron-withdrawing nature of the CF3 group can influence the electronic distribution of the entire isoquinoline ring system, potentially leading to enhanced binding interactions with the target protein. However, it is also important to note that in the study on 4-aminoquinolines, the 7-trifluoromethyl derivatives were found to be less active than the corresponding 7-chloro, 7-bromo, and 7-iodo analogs against chloroquine-resistant strains of P. falciparum.[5] This highlights the complex nature of structure-activity relationships, where the optimal substituent is highly dependent on the specific biological target and the overall molecular scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Given that many isoquinoline derivatives exert their anticancer effects through the inhibition of protein kinases, a common and robust method for determining their potency is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the in vitro inhibitory potency (IC50) of 7-CF3 and 7-H isoquinolin-4-ol derivatives against a target kinase (e.g., PI3K, Akt, or mTOR).
Materials:
Recombinant human kinase (e.g., PI3Kα)
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Substrate (specific for the kinase)
ATP
7-CF3 and 7-H isoquinolin-4-ol test compounds
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white plates
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation:
Prepare a stock solution of each test compound in 100% DMSO.
Create a serial dilution series of each compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (or DMSO for the vehicle control).
Add 2.5 µL of a mixture containing the kinase and its substrate in kinase buffer.
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase reaction that produces light.
Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway: The PI3K/Akt/mTOR Pathway
Many isoquinoline derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
References
Sakai, N., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5879.
Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-43.
Al-Hadiya, B., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1667-1679.
Merck. (n.d.).
Promega. (n.d.). ADP-Glo™ Kinase Assay.
Abdel-Maksoud, M. S., et al. (2021). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Molecules, 26(19), 5817.
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
Abcam. (n.d.). MTT assay protocol.
BroadPharm. (2022). Protocol for Cell Viability Assays.
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
Wang, X., & Zhang, H. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anticancer Agents in Medicinal Chemistry, 13(7), 969-976.
Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4448-4456.
Collins, M. A. (1983). Synthesis and biological evaluation of tetrahydroisoquinolin-4-ol derivatives. Journal of Medicinal Chemistry, 26(7), 1044-1047.
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
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